4-(dimethylsulfamoyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential role as an inhibitor of the menin-mixed lineage leukemia interaction. This compound features a complex structure that includes a dimethylsulfamoyl group and a pyridazinone moiety, which are significant for its biological activity.
The compound is primarily derived from research aimed at developing inhibitors targeting the menin-mixed lineage leukemia interaction, which is critical in certain types of leukemia and other cancers. The synthesis and characterization of this compound are detailed in patent literature and scientific publications .
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities, including antibacterial and anticancer properties. It is classified as a small molecule drug candidate due to its potential therapeutic applications.
The synthesis of 4-(dimethylsulfamoyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular formula is , with a molecular weight of approximately 348.42 g/mol. The compound exhibits several functional groups including amide, sulfonamide, and carbonyl functionalities that contribute to its biological activity.
The primary chemical reactions involving 4-(dimethylsulfamoyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide include:
These reactions are typically studied using various analytical methods such as HPLC (high-performance liquid chromatography), UV-visible spectroscopy, and mass spectrometry to monitor reaction progress and product formation.
The mechanism of action for 4-(dimethylsulfamoyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide primarily involves its role as an inhibitor of the menin-mixed lineage leukemia interaction. By binding to menin, it disrupts its interaction with MLL fusion proteins that are implicated in leukemogenesis.
Studies indicate that this binding leads to altered gene expression profiles in cancer cells, promoting apoptosis and inhibiting cell proliferation. The specificity and potency of this compound make it a promising candidate for further development in cancer therapy.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as DMSO (dimethyl sulfoxide). Its melting point has not been explicitly reported but can be estimated based on similar compounds.
Key chemical properties include:
Relevant data regarding these properties can be obtained through experimental studies or computational chemistry methods.
4-(dimethylsulfamoyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide shows potential applications in:
Research continues into optimizing this compound for clinical applications, particularly in oncology settings where targeted therapies are increasingly important.
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.:
CAS No.: 71869-92-6
CAS No.: 610764-96-0